molecular formula C11H12N4O2 B335730 4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide

4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B335730
M. Wt: 232.24 g/mol
InChI Key: UEKNOUDIMUKKPT-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(1,2,4-triazol-4-yl)benzamide is a benzamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position of the benzene ring and a 1,2,4-triazol-4-yl substituent on the amide nitrogen. This structural configuration confers unique physicochemical and biological properties. The compound’s molecular formula is inferred as C₁₁H₁₂N₄O₂, with a molecular weight of 240.25 g/mol, based on structural similarities to compounds like 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide (MW: 218.21 g/mol) .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C11H12N4O2/c1-2-17-10-5-3-9(4-6-10)11(16)14-15-7-12-13-8-15/h3-8H,2H2,1H3,(H,14,16)

InChI Key

UEKNOUDIMUKKPT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NN2C=NN=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN2C=NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 1,2,4-triazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

N-Substituted Benzamides

  • 4-Ethoxy-N-(1,3-thiazol-2-yl)benzamide (CAS: 332152-60-0): Replaces the triazole ring with a thiazole moiety. Molecular weight: 276.33 g/mol .
  • N-(3-Methylphenyl)benzamide derivatives (9g, 9h, 9i, 9j) : These compounds feature bulkier aryl substituents (e.g., 3-methylphenyl, 4-ethylphenyl) instead of triazole. Molecular weights range from 512–526 g/mol, significantly higher than the target compound due to additional thiazole and sulfanyl groups .

Heterocyclic Variations

  • N-[5-(4-Pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide : Incorporates a pyridinyl group on the triazole ring, which may enhance π-π stacking interactions in biological targets. This structural variation could increase binding affinity compared to the ethoxy-substituted target compound .
  • Thiadiazolobenzamide (Compound 1): Contains a thiadiazolo-triazinone ring system, introducing sulfur atoms that may alter redox properties and metabolic stability compared to the triazole-based target .

Alkoxy-Substituted Benzamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties Reference
4-Methoxy-N-(1,2,4-triazol-4-yl)benzamide C₁₀H₁₀N₄O₂ 218.21 Methoxy (-OCH₃) Lower lipophilicity vs. ethoxy analogue
4-Ethoxy-N-(1,2,4-triazol-4-yl)benzamide C₁₁H₁₂N₄O₂ 240.25 Ethoxy (-OCH₂CH₃) Enhanced metabolic stability Inferred
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) C₁₇H₁₉NO₃ 285.34 Dimethoxyphenethyl Higher steric bulk; 80% synthesis yield

Key Observations :

  • Bulkier substituents (e.g., phenethyl in Rip-B) reduce solubility but may enhance target specificity .

Physicochemical and Spectral Comparisons

Spectral Data

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1670–1690 cm⁻¹, consistent with benzamide derivatives like 9g–9j . Triazole N-H stretches (3200–3400 cm⁻¹) differentiate it from thiazole-containing analogues .
  • NMR Analysis : The ethoxy group’s protons resonate as a quartet (δ 1.2–1.4 ppm for CH₃) and triplet (δ 3.4–3.6 ppm for CH₂), distinct from methoxy singlets (δ 3.8 ppm) .

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